molecular formula C10H15ClF3NO2 B13426223 3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B13426223
M. Wt: 273.68 g/mol
InChI Key: KCYCLVUFKDQMRP-UHFFFAOYSA-N
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Description

3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The methoxymethyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.

    Chlorination: The final step involves the chlorination of the propanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one: Lacks the trifluoromethyl group.

    3-Chloro-1-[4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one: Lacks the methoxymethyl group.

Uniqueness

The presence of both methoxymethyl and trifluoromethyl groups in 3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one makes it unique

Properties

Molecular Formula

C10H15ClF3NO2

Molecular Weight

273.68 g/mol

IUPAC Name

3-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C10H15ClF3NO2/c1-17-6-7-4-15(9(16)2-3-11)5-8(7)10(12,13)14/h7-8H,2-6H2,1H3

InChI Key

KCYCLVUFKDQMRP-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC1C(F)(F)F)C(=O)CCCl

Origin of Product

United States

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